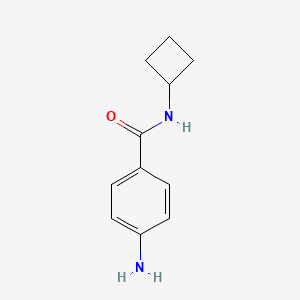

4-amino-N-cyclobutylbenzamide

描述

4-Amino-N-cyclobutylbenzamide is a benzamide derivative featuring a cyclobutyl group attached to the amide nitrogen and a para-amino substituent on the benzene ring. This structure imparts unique electronic and steric properties, distinguishing it from other benzamide analogs. The cyclobutyl substituent introduces steric constraints, which may influence solubility, crystallinity, and binding affinity compared to bulkier or smaller alkyl groups .

属性

IUPAC Name |

4-amino-N-cyclobutylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-6-4-8(5-7-9)11(14)13-10-2-1-3-10/h4-7,10H,1-3,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLSOMDZVIKSNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-cyclobutylbenzamide typically involves the condensation of 4-aminobenzoic acid with cyclobutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of 4-amino-N-cyclobutylbenzamide can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance efficiency and control over reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Types of Reactions:

Oxidation: 4-Amino-N-cyclobutylbenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or amides with different substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination with thionyl chloride under controlled conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of cyclobutylamine derivatives.

Substitution: Introduction of halogen or other electrophilic groups on the benzene ring.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis:

4-Amino-N-cyclobutylbenzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its cyclobutyl group provides distinct steric and electronic characteristics that can influence the reactivity and selectivity of subsequent reactions. This compound can be utilized to create derivatives that may exhibit enhanced biological activity or novel properties.

Biological Research

Biochemical Probes:

The compound has been investigated for its potential as a biochemical probe to study enzyme interactions and protein functions. By modifying its structure, researchers can create variants that selectively bind to specific enzymes or receptors, facilitating the exploration of biological pathways and mechanisms.

Therapeutic Properties:

Research indicates that 4-amino-N-cyclobutylbenzamide may possess anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its structural features suggest potential interactions with proteins implicated in cancer progression, making it a candidate for further investigation as an anticancer agent.

Pharmacological Applications

Drug Development:

The compound has garnered attention for its potential therapeutic applications. It is being explored as a lead compound for developing drugs targeting various conditions, including inflammatory diseases and cancer. The unique cyclobutyl moiety may enhance the pharmacokinetic properties of derivatives, improving their efficacy and safety profiles.

Mechanism of Action:

The mechanism by which 4-amino-N-cyclobutylbenzamide exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of enzymes involved in inflammatory responses, thus exerting anti-inflammatory effects. Ongoing research aims to elucidate these pathways further and identify specific targets within cellular systems.

Industrial Applications

Advanced Materials Development:

In addition to its biological applications, 4-amino-N-cyclobutylbenzamide is being utilized in the development of advanced materials such as polymers and coatings. Its unique structural properties can impart desirable characteristics to materials used in various industrial applications.

Case Studies and Research Findings

Several studies have highlighted the potential of 4-amino-N-cyclobutylbenzamide:

- Study on Anti-inflammatory Activity: A recent investigation demonstrated that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

- Pharmacokinetic Studies: Research on related compounds has shown promising pharmacokinetic profiles, indicating that modifications to the cyclobutyl group can enhance absorption and bioavailability .

- Anticancer Potential: In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, supporting further exploration into their anticancer mechanisms .

作用机制

The mechanism of action of 4-amino-N-cyclobutylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .

相似化合物的比较

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Differences

- Electronic Effects: The amino group in 4-amino-N-cyclobutylbenzamide donates electrons via resonance, increasing ring reactivity toward electrophilic substitution. In contrast, bromo and chloro substituents (e.g., in ) withdraw electrons, reducing aromatic reactivity . Methoxy groups (as in ) are electron-donating but less so than amino groups, altering electronic profiles for target interactions.

- Steric Effects: The cyclobutyl group imposes moderate steric hindrance compared to the bulkier cyclohexyl group in 4-chloro-N-cyclohexylbenzamide . This may enhance solubility and reduce crystallization tendencies.

Physical and Crystallographic Properties

Table 2: Comparative Physical Properties

生物活性

4-Amino-N-cyclobutylbenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula for 4-amino-N-cyclobutylbenzamide is , with a molecular weight of approximately 178.24 g/mol. The compound features a benzamide core with an amino group and a cyclobutyl substituent, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that 4-amino-N-cyclobutylbenzamide exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has shown cytotoxic effects in several cancer cell lines, including leukemia and solid tumors.

- Antiviral Activity : Some derivatives of similar structures have demonstrated effectiveness against viral infections, particularly filoviruses such as Ebola and Marburg viruses.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and viral replication.

The biological activity of 4-amino-N-cyclobutylbenzamide is primarily attributed to its ability to interact with various molecular targets:

- Aurora Kinase Inhibition : Similar compounds have been shown to inhibit Aurora kinases, which play a critical role in cell division. For instance, a related compound demonstrated selective inhibition of Aurora-A with an IC50 value of 0.075 μM and Aurora-B at 4.12 μM .

- DNA Methyltransferase Inhibition : Compounds in the same class have been reported to inhibit DNA methyltransferases (DNMTs), which are crucial for epigenetic regulation in cancer cells .

Anticancer Activity

A study evaluated the cytotoxic effects of 4-amino-N-cyclobutylbenzamide derivatives against leukemia KG-1 cells. Results indicated that certain derivatives exhibited comparable or enhanced cytotoxicity compared to established drugs, with IC50 values in the micromolar range .

Antiviral Efficacy

Research on 4-(aminomethyl)benzamide derivatives revealed their potential as broad-spectrum antiviral agents against Ebola and Marburg viruses. One derivative showed EC50 values less than 10 μM, indicating promising antiviral activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the benzamide core affect biological activity:

| Compound | Modification | Biological Activity | IC50/EC50 |

|---|---|---|---|

| Compound A | Cyclobutyl group | Aurora-A Inhibition | 0.075 μM |

| Compound B | Aminomethyl substitution | Antiviral Activity | <10 μM |

| Compound C | Quinoline moiety | DNMT Inhibition | EC50 = 0.9 μM |

These findings suggest that the presence of specific functional groups significantly influences the compound's interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。